

An In-depth Technical Guide to the Cellular Localization and Expression of PARP7

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Compound of Interest

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Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in a diverse range of cellular processes, including innate immunity, transcriptional regulation, and cancer biology. As a member of the PARP family of enzymes, PARP7 catalyzes the transfer of a single ADP-ribose moiety from NAD⁺ to target proteins, thereby modulating their function. Its role as a negative regulator of the type I interferon (IFN-I) signaling pathway has positioned it as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the cellular localization and expression of PARP7, offering detailed experimental protocols and quantitative data to support further research and drug development efforts.

Cellular Localization of PARP7

PARP7 exhibits dynamic subcellular localization, being found in both the nucleus and the cytoplasm. Its distribution is context-dependent and influenced by cellular conditions and external stimuli.

Nuclear Localization

In many cell types, including prostate cancer cells and embryonic stem cells, PARP7 is predominantly localized to the nucleus^[1]. This nuclear localization is crucial for its functions in

regulating transcription. The N-terminal region of PARP7 contains a nuclear localization sequence (NLS) that is essential for its import into the nucleus. Additionally, an intact CCCH-type zinc-finger domain is required for its proper nuclear localization[2]. Within the nucleus, PARP7 can be found in a dispersed pattern, and under certain conditions, it can also localize to distinct subnuclear foci.

Cytosolic Localization

PARP7 is also found in the cytoplasm of various cell lines, such as HeLa and MCF7 cells[2]. Its cytosolic functions are particularly relevant in the context of the innate immune response. Following viral infection, such as with Sindbis virus, PARP7 has been observed to accumulate in the cytosol of mouse embryonic fibroblasts[2]. This relocalization from the nucleus to the cytoplasm is a key aspect of its role in modulating antiviral signaling pathways.

Expression of PARP7

PARP7 is ubiquitously expressed across a wide range of human tissues, with varying levels of expression that can be significantly altered in disease states, particularly in cancer.

Tissue-specific Expression

Analysis of gene expression databases reveals that PARP7 is expressed in most human tissues. The highest levels of expression are typically found in the skin, while lower levels are observed in tissues such as the pancreas and liver.

Expression in Cancer

The expression of PARP7 is frequently dysregulated in cancer. Increased PARP7 expression has been reported in several tumor types, including those of squamous histology and ovarian cancer, where it often corresponds with PARP7 gene amplification[3]. High PARP7 expression has been correlated with poor survival in squamous cancers[3]. In prostate cancer, PARP7 is a direct target gene of the androgen receptor (AR), and its expression is induced by androgen signaling[4]. Conversely, in some cancers, such as certain breast cancers, PARP7 may act as a tumor suppressor.

The tables below summarize the quantitative data available on PARP7 mRNA expression in various human tissues and cancer cell lines.

Data Presentation

Tissue	PARP7 mRNA Expression (Median TPM)
Skin	Data to be populated from GTEx
Lung	Data to be populated from GTEx
Colon	Data to be populated from GTEx
Ovary	Data to be populated from GTEx
Prostate	Data to be populated from GTEx
Breast	Data to be populated from GTEx
Pancreas	Data to be populated from GTEx
Liver	Data to be populated from GTEx
This table will be populated with data from the Genotype-Tissue Expression (GTEx) portal.	

Cancer Cell Line	Primary Site	PARP7 mRNA Expression (TPM)
NCI-H1373	Lung	Data to be populated from CCLE
OVCAR4	Ovary	Data to be populated from CCLE
OVCAR3	Ovary	Data to be populated from CCLE
MCF7	Breast	Data to be populated from CCLE
PC-3	Prostate	Data to be populated from CCLE
VCaP	Prostate	Data to be populated from CCLE
HeLa	Cervix	Data to be populated from CCLE

This table will be populated with data from the Cancer Cell Line Encyclopedia (CCLE).

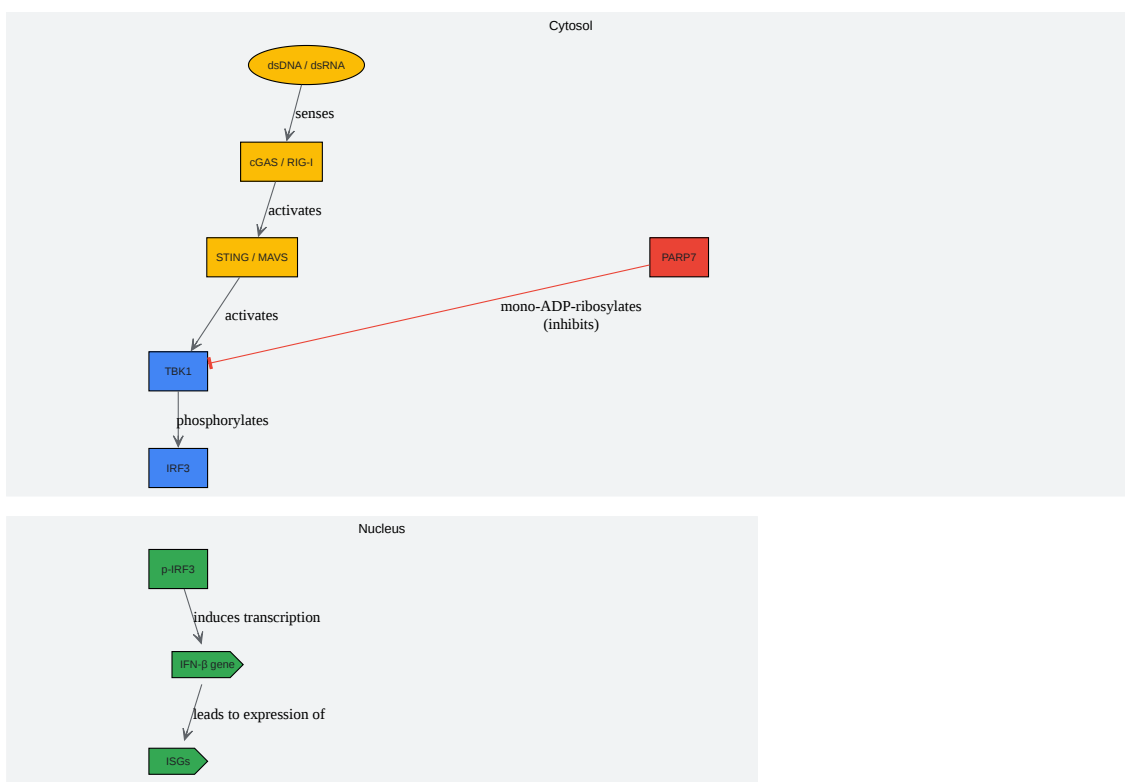
Condition	Cell Line	Fold Change in PARP7 mRNA
Sendai Virus Infection	Specify Cell Line	Data to be populated
R1881 (Androgen) Treatment	VCaP	Data from GEO (GSE272500) [5]
RBN-2397 (PARP7i) Treatment	VCaP	Data from GEO (GSE272500) [5]

Signaling Pathways Involving PARP7

PARP7 is a key regulatory node in several critical signaling pathways, most notably the type I interferon (IFN-I) response.

Negative Regulation of Type I Interferon Signaling

PARP7 acts as a brake on the IFN-I pathway, which is a cornerstone of the innate immune response to viral and bacterial infections, as well as cellular stress. PARP7 exerts its negative regulatory function at multiple levels of the IFN-I signaling cascade. One of the key mechanisms involves the direct mono-ADP-ribosylation of TANK-binding kinase 1 (TBK1), a central kinase in the pathway. This modification inhibits TBK1's kinase activity, thereby preventing the phosphorylation and activation of interferon regulatory factor 3 (IRF3), a transcription factor essential for the induction of IFN- β and other interferon-stimulated genes (ISGs). By suppressing this pathway, PARP7 allows cancer cells to evade immune surveillance.



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PARP7-mediated inhibition of the cGAS-STING/RIG-I-MAVS pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the localization and expression of PARP7.

Immunofluorescence Staining for PARP7 Localization

This protocol describes the visualization of PARP7 within cells using immunofluorescence microscopy.

Materials:

- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody: Rabbit anti-PARP7 antibody (e.g., Novus Biologicals, NBP2-93275)
- Fluorophore-conjugated secondary antibody (e.g., Goat anti-rabbit IgG Alexa Fluor 488)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Mounting medium

Procedure:

- Wash cells twice with PBS.
- Fix cells with 4% PFA for 15 minutes at room temperature.
- Wash cells three times with PBS for 5 minutes each.

- Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
- Wash cells three times with PBS for 5 minutes each.
- Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
- Incubate cells with the primary anti-PARP7 antibody diluted in blocking buffer (e.g., 1:50 to 1:500 dilution) overnight at 4°C[3].
- Wash cells three times with PBS for 5 minutes each.
- Incubate cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Wash cells three times with PBS for 5 minutes each, protected from light.
- Counterstain nuclei with DAPI for 5 minutes.
- Wash cells twice with PBS.
- Mount coverslips onto microscope slides using mounting medium.
- Visualize the slides using a fluorescence microscope.

Western Blotting for PARP7 Expression

This protocol details the detection and quantification of PARP7 protein levels in cell lysates.

Materials:

- Cell lysate
- RIPA buffer (or other suitable lysis buffer) with protease inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels

- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody: Rabbit anti-PARP7 antibody (e.g., Novus Biologicals, NBP2-93275, at 1:500-1:2000 dilution)[6]
- HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
- Chemiluminescent substrate
- Loading control antibody (e.g., anti- β -actin or anti-GAPDH)

Procedure:

- Lyse cells in RIPA buffer on ice.
- Clarify the lysate by centrifugation.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-PARP7 antibody overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.

- Incubate the membrane with a chemiluminescent substrate.
- Detect the signal using a chemiluminescence imaging system.
- Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Quantitative Real-Time PCR (qPCR) for PARP7 mRNA Expression

This protocol outlines the measurement of PARP7 mRNA levels.

Materials:

- RNA extracted from cells or tissues
- cDNA synthesis kit
- qPCR primers for human PARP7 (e.g., Forward: 5'-TTTGCTTCCTCACAGGGTGT-3', Reverse: 5'-AGGGTCACTTTGTTCCGAGA-3')[[5](#)]
- qPCR primers for a housekeeping gene (e.g., GAPDH, ACTB)
- SYBR Green or TaqMan qPCR master mix
- Real-time PCR instrument

Procedure:

- Extract total RNA from samples.
- Assess RNA quality and quantity.
- Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
- Set up qPCR reactions containing cDNA, PARP7 primers, housekeeping gene primers, and qPCR master mix.

- Run the qPCR reactions in a real-time PCR instrument using an appropriate cycling protocol.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative expression of PARP7 mRNA, normalized to the housekeeping gene.

Subcellular Fractionation for Nuclear and Cytoplasmic PARP7

This protocol describes the separation of nuclear and cytoplasmic fractions to analyze the subcellular distribution of PARP7.

Materials:

- Cultured cells
- Hypotonic lysis buffer
- Nuclear extraction buffer
- Dounce homogenizer or needle and syringe
- Centrifuge

Procedure:

- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice to swell the cells.
- Lyse the cell membranes using a Dounce homogenizer or by passing the suspension through a narrow-gauge needle.
- Centrifuge the lysate at a low speed (e.g., 800 x g) to pellet the nuclei.
- Collect the supernatant, which contains the cytoplasmic fraction.
- Wash the nuclear pellet with lysis buffer.

- Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice with agitation to extract nuclear proteins.
- Centrifuge at high speed (e.g., 16,000 x g) to pellet the nuclear debris.
- Collect the supernatant, which contains the nuclear fraction.
- Analyze the protein content of the cytoplasmic and nuclear fractions by Western blotting for PARP7 and for cytoplasmic and nuclear markers (e.g., GAPDH and Lamin B1, respectively) to assess the purity of the fractions.



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Workflow for subcellular fractionation to isolate cytoplasmic and nuclear PARP7.

Conclusion

This technical guide provides a foundational understanding of the cellular localization and expression of PARP7. The presented data and protocols offer a starting point for researchers and drug development professionals to further investigate the multifaceted roles of this important enzyme. A thorough understanding of PARP7's subcellular distribution and its expression patterns in health and disease is paramount for the development of effective therapeutic strategies targeting this key regulator of cellular signaling. The continued exploration of PARP7 biology will undoubtedly uncover new insights into its function and its potential as a therapeutic target.

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